molecular formula C11H24OSi B12555707 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol CAS No. 143422-96-2

3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol

Cat. No.: B12555707
CAS No.: 143422-96-2
M. Wt: 200.39 g/mol
InChI Key: LTEKOZBBEVFFPV-UHFFFAOYSA-N
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Description

3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a pent-4-en-2-ol backbone. This compound is often used in organic synthesis due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol typically involves the reaction of pent-4-en-2-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl group acts as a protecting group for the hydroxyl functionality, making it less reactive under various conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable bond with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the formation of a strong Si-O bond and the steric hindrance provided by the bulky tert-butyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a silyl protecting group with a pent-4-en-2-ol backbone, making it versatile in various synthetic applications. Its stability and reactivity under different conditions make it a valuable compound in organic synthesis .

Properties

CAS No.

143422-96-2

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]pent-4-en-2-ol

InChI

InChI=1S/C11H24OSi/c1-8-10(9(2)12)13(6,7)11(3,4)5/h8-10,12H,1H2,2-7H3

InChI Key

LTEKOZBBEVFFPV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C=C)[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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